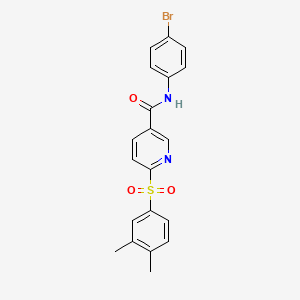
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Übersicht
Beschreibung
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as BRD0705, is a chemical compound that has attracted significant attention in scientific research. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) mimetics and has been shown to have potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide involves the inhibition of CD73, which is an ectonucleotidase that converts AMP to adenosine. Adenosine plays a crucial role in regulating the immune system by inhibiting the activity of immune cells such as T cells and natural killer cells. Inhibition of CD73 by this compound leads to the accumulation of AMP and a decrease in adenosine production, which enhances the anti-tumor immune response and improves the efficacy of immune checkpoint inhibitors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CD73 in vitro and in vivo, leading to a decrease in adenosine production and an increase in AMP levels. It has also been shown to improve mitochondrial function and reduce oxidative stress in preclinical models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide for lab experiments is its specificity for CD73 inhibition. It has been shown to have minimal off-target effects and does not affect the activity of other ectonucleotidases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One potential direction is to investigate its therapeutic potential in combination with other immune checkpoint inhibitors for the treatment of cancer. Another direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in experimental settings.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the activity of the enzyme CD73, which is involved in the production of adenosine, a molecule that plays a crucial role in regulating the immune system. Inhibition of CD73 by this compound has been shown to enhance the anti-tumor immune response and improve the efficacy of immune checkpoint inhibitors in preclinical models of cancer.
In addition to its anti-tumor activity, this compound has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve mitochondrial function and reduce oxidative stress in preclinical models of these diseases.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-13-3-9-18(11-14(13)2)27(25,26)19-10-4-15(12-22-19)20(24)23-17-7-5-16(21)6-8-17/h3-12H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKRQYKZBGEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



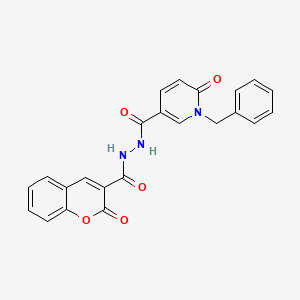
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B3206135.png)
![N-(2-chlorophenyl)-2,4-dioxo-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3206151.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B3206154.png)

![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3206160.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)

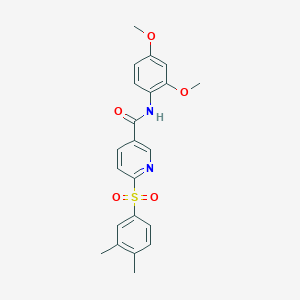
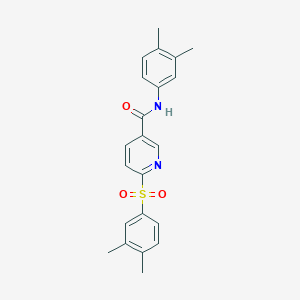

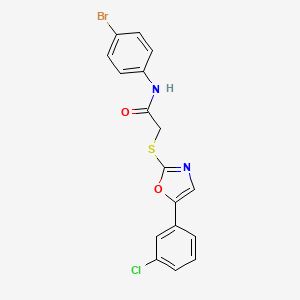
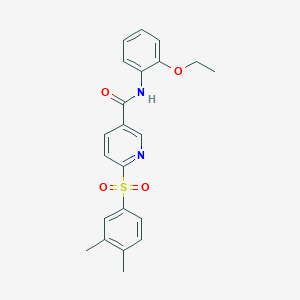
![1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea](/img/structure/B3206235.png)